molecular formula C26H31Br2NO3S B10814967 5-(2-(2-(Adamantan-1-yl)acetoxy)ethyl)-3-(2-(4-bromophenyl)-2-oxoethyl)-4-methylthiazol-3-ium bromide

5-(2-(2-(Adamantan-1-yl)acetoxy)ethyl)-3-(2-(4-bromophenyl)-2-oxoethyl)-4-methylthiazol-3-ium bromide

Cat. No.: B10814967
M. Wt: 597.4 g/mol
InChI Key: JTLSTGJULMSMGB-UHFFFAOYSA-M
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Description

5-(2-(2-(Adamantan-1-yl)acetoxy)ethyl)-3-(2-(4-bromophenyl)-2-oxoethyl)-4-methylthiazol-3-ium bromide is a useful research compound. Its molecular formula is C26H31Br2NO3S and its molecular weight is 597.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H31Br2NO3S

Molecular Weight

597.4 g/mol

IUPAC Name

2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-(1-adamantyl)acetate;bromide

InChI

InChI=1S/C26H31BrNO3S.BrH/c1-17-24(32-16-28(17)15-23(29)21-2-4-22(27)5-3-21)6-7-31-25(30)14-26-11-18-8-19(12-26)10-20(9-18)13-26;/h2-5,16,18-20H,6-15H2,1H3;1H/q+1;/p-1

InChI Key

JTLSTGJULMSMGB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=C(C=C2)Br)CCOC(=O)CC34CC5CC(C3)CC(C5)C4.[Br-]

Origin of Product

United States

Biological Activity

The compound 5-(2-(2-(Adamantan-1-yl)acetoxy)ethyl)-3-(2-(4-bromophenyl)-2-oxoethyl)-4-methylthiazol-3-ium bromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An adamantane moiety, which is known for its unique three-dimensional structure.
  • A thiazole ring, which is often associated with various biological activities.
  • Bromophenyl and acetoxyethyl substituents that may enhance its pharmacological profile.

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Thiazole compounds have been shown to induce apoptosis in cancer cells. The presence of electron-donating groups and specific substitutions on the thiazole ring can significantly enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Compounds with thiazole structures often demonstrate antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of critical enzymatic processes .

Antitumor Efficacy

In vitro studies have demonstrated that similar thiazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For example:

  • IC50 Values : Certain thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific tumor cells, indicating potent antitumor activity .
CompoundCell LineIC50 (µg/mL)Mechanism
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92Apoptosis induction
Compound 10A-431 (anti-EGFR)1.98 ± 1.22Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been documented:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for related compounds that suggest effectiveness comparable to standard antibiotics like ciprofloxacin and ketoconazole .
CompoundTarget MicroorganismMIC (µg/mL)
Thiazole AStaphylococcus aureus15
Thiazole BEscherichia coli20

Case Studies

  • Case Study on Antitumor Activity : A study involving a series of thiazoles showed that specific structural modifications led to enhanced apoptosis in glioblastoma cells, with molecular docking studies revealing strong interactions with key apoptotic proteins .
  • Case Study on Antimicrobial Effects : Another investigation highlighted the synthesis of substituted phenylthiazoles which exhibited promising antibacterial activity against resistant strains of bacteria, demonstrating the potential for developing new antimicrobial agents from thiazole scaffolds .

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